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Get Quote

The data in the table below is sourced from a 2022 study that investigated the structure-activity relationships

of various 4-substituted tryptamines. The experiments compared the prodrug 4-AcO-EPT with its active

metabolite, 4-HO-EPT [1].

Compound
Name

In Vitro 5-
HT2A EC₅₀
(nM)

In Vivo HTR
ED₅₀ (μmol/kg)

Prodrug
for

Key Findings

4-HO-EPT 4.24 [1] 1.31 [1] -- High-potency 5-HT2A receptor agonist;
active metabolite of 4-AcO-EPT [1].

4-AcO-EPT 24.0 [1] 1.27 [1] 4-HO-
EPT [1]

~6x less potent in vitro than its
metabolite; similar in vivo potency

suggests rapid conversion to 4-HO-EPT
[1].

Abbreviations: EC₅₀: Half-maximal effective concentration (measure of in vitro potency). ED₅₀: Half-

maximal effective dose (measure of in vivo potency). HTR: Head-twitch response (a behavioral proxy for 5-

HT2A receptor activation in mice) [1].

Experimental Protocol Overview
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The data presented above was generated using the following standard pharmacological methodologies [1]:

In Vitro Functional Assay:

Objective: To measure the potency and efficacy of the compounds at activating the human 5-
HT2A receptor.

Method: Calcium mobilization assays were performed on cells engineered to express the
human 5-HT2A receptor. The response was measured as an increase in intracellular calcium

levels upon receptor activation by the test compound.
Output: EC₅₀ values were calculated from the generated concentration-response curves.

In Vivo Behavioral Assay (Head-Twitch Response):

Objective: To assess 5-HT2A receptor activation in a live animal model.
Method: C57BL/6J mice were administered the test compounds intraperitoneally. The number

of head-twitches, a characteristic behavior induced by psychedelic 5-HT2A agonists, was
counted over a set period.

Output: ED₅₀ values were calculated from the dose-response curves.

The Prodrug Pathway of 4-AcO-EPT

A key concept for understanding 4-AcO-EPT's activity is its role as a prodrug. The following diagram

illustrates the established metabolic pathway, which is analogous to that of the classic psychedelic prodrug

psilocybin [1] [2].
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Prodrug Activation Pathway of 4-AcO-EPT
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This pathway explains the discrepancy between the in vitro and in vivo data for 4-AcO-EPT. While it is less

potent directly at the receptor, its in vivo potency is similar to its active metabolite because it is rapidly

converted in the body [1].

Research Gaps and Future Directions

To create a comprehensive metabolic profile comparison, the following data points are needed but were not

located in the current search:
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Human Metabolic Profile: Specific data on the human hepatocyte metabolism of 4-AcO-EPT is

absent. One study was found on a different compound (4-AcO-Diisopropyltryptamine), highlighting
this gap [3].

Specific Metabolites: Beyond the primary active metabolite 4-HO-EPT, the full panel of human
metabolites (e.g., products of glucuronidation, oxidation) is not described in the available literature.

Pharmacokinetic Parameters: Key metrics such as bioavailability, half-life, clearance, and volume of
distribution for 4-AcO-EPT in humans or animal models are not available.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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